molecular formula C9H8FNO5 B12839424 Methyl 3-fluoro-4-methoxy-5-nitrobenzoate

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate

Cat. No.: B12839424
M. Wt: 229.16 g/mol
InChI Key: LVZFLOWTQVCWDY-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid and contains functional groups such as a methoxy group, a nitro group, and a fluoro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method includes:

    Methoxylation: The addition of a methoxy group.

These reactions are carried out under controlled conditions to ensure the desired product is obtained. The specific reagents and catalysts used can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are also in place to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents like sodium methoxide and fluorine gas are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluoro groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate
  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

Uniqueness

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is unique due to its specific arrangement of functional groups. The combination of a methoxy group at the 4-position, a fluoro group at the 3-position, and a nitro group at the 5-position gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-5-nitrobenzoate

InChI

InChI=1S/C9H8FNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3

InChI Key

LVZFLOWTQVCWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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